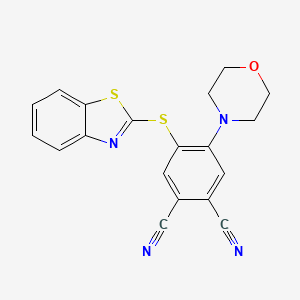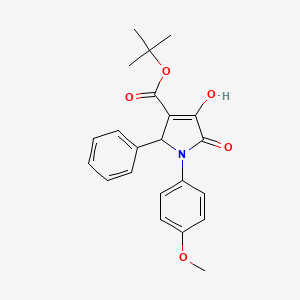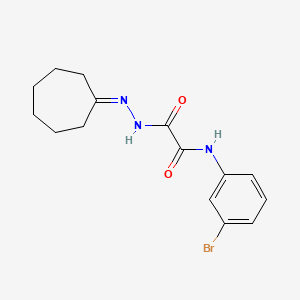![molecular formula C15H12BrNO2 B11094158 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline CAS No. 340967-99-9](/img/structure/B11094158.png)
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline typically involves the condensation reaction between 2-bromo-4-methylaniline and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted products.
Scientific Research Applications
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its potential bioactivity.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline can be compared with other Schiff bases, such as N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-chloroaniline and N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the bromine atom in this compound makes it unique and may confer specific reactivity and applications.
Properties
CAS No. |
340967-99-9 |
|---|---|
Molecular Formula |
C15H12BrNO2 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-methylphenyl)methanimine |
InChI |
InChI=1S/C15H12BrNO2/c1-10-2-4-13(12(16)6-10)17-8-11-3-5-14-15(7-11)19-9-18-14/h2-8H,9H2,1H3 |
InChI Key |
ZKNBJELNQKPWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methylphenyl)sulfamoyl]-N-phenylthiophene-2-carboxamide](/img/structure/B11094083.png)

![2-methyl-N-[3-(morpholin-4-ylcarbonothioyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzenecarbothioamide](/img/structure/B11094089.png)


![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B11094096.png)
![5-methyl-2-(2-methyl-1H-indol-3-yl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11094105.png)
![(7aR)-3-(4-bromophenyl)-6-(4-fluorophenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11094116.png)
![N-(3-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11094123.png)
![2-[2-Hydroxy-3-(3-methylbutoxy)propyl]propanedihydrazide](/img/structure/B11094136.png)

![3-hydroxy-4-[(4Z)-5-oxo-4-(phenylimino)-4,5-dihydrofuran-2-yl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11094142.png)

![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
